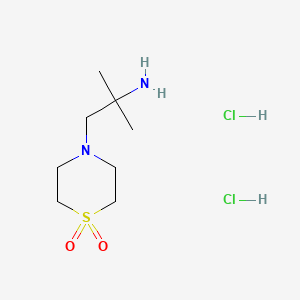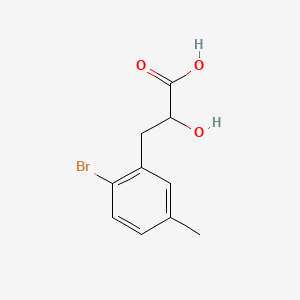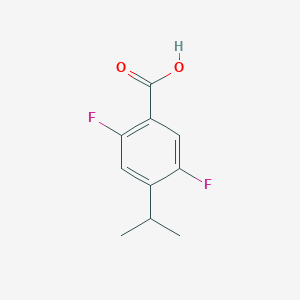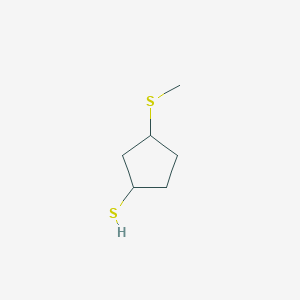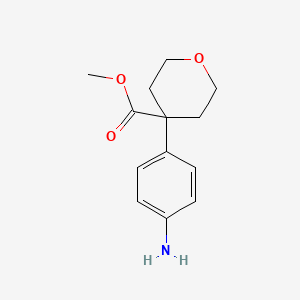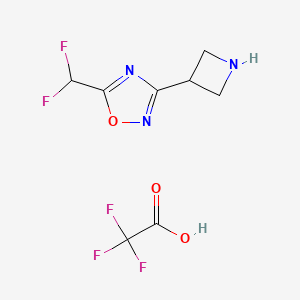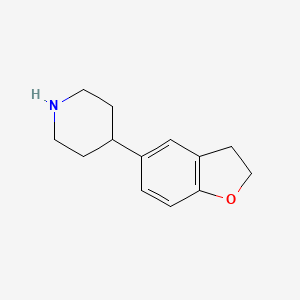
3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of dichlorophenyl and trifluoropropanol groups
Métodos De Preparación
The synthesis of 3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 3,4-dichlorophenyl derivatives with trifluoropropanol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. Industrial production methods may involve more complex processes, including the use of catalysts and controlled reaction environments to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, affecting biochemical pathways and cellular functions. Detailed studies are required to fully elucidate its mechanism of action and identify the molecular targets involved.
Comparación Con Compuestos Similares
3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol can be compared with similar compounds such as 3,4-dichlorophenyl isocyanate and 3,4-dichloromethylphenidate. These compounds share structural similarities but differ in their chemical properties and applications. For example, 3,4-dichloromethylphenidate is known for its stimulant properties, while 3,4-dichlorophenyl isocyanate is used as a chemical intermediate in organic synthesis. The unique combination of dichlorophenyl and trifluoropropanol groups in this compound distinguishes it from these related compounds .
Propiedades
Fórmula molecular |
C9H7Cl2F3O |
|---|---|
Peso molecular |
259.05 g/mol |
Nombre IUPAC |
3-(3,4-dichlorophenyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H7Cl2F3O/c10-6-2-1-5(3-7(6)11)4-8(15)9(12,13)14/h1-3,8,15H,4H2 |
Clave InChI |
BLARWTAEUWFGPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(C(F)(F)F)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


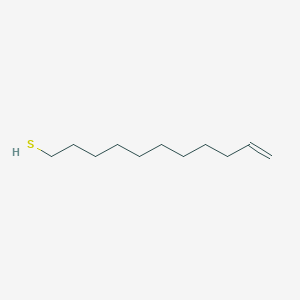
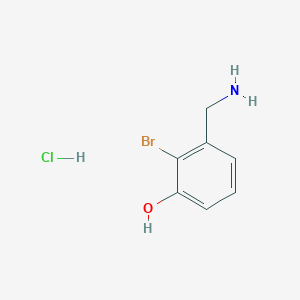
![3-{[(Cyclohex-3-en-1-yl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13588447.png)

